molecular formula C10H11N3O4S B028829 Sulfamethoxazole hydroxylamine CAS No. 114438-33-4

Sulfamethoxazole hydroxylamine

Cat. No. B028829
M. Wt: 269.28 g/mol
InChI Key: MJAMPGKHIZXVFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfamethoxazole hydroxylamine is a metabolite of sulfamethoxazole, a commonly used antibiotic. It is formed through the oxidation process of sulfamethoxazole, primarily in the liver, involving cytochrome P450 enzymes. This metabolite has been investigated due to its potential role in mediating adverse drug reactions, particularly hypersensitivity reactions (Cribb & Spielberg, 1992).

Synthesis Analysis

Sulfamethoxazole hydroxylamine is synthesized from sulfamethoxazole by hepatic microsomal enzymes in a NADPH-dependent process. The synthesis involves the N4-hydroxylation of sulfamethoxazole, which is mediated predominantly by cytochrome P450 enzymes, specifically CYP2C9 in humans (Cribb & Spielberg, 1990; Cribb, Spielberg, & Griffin, 1995).

Molecular Structure Analysis

The molecular structure of sulfamethoxazole hydroxylamine features an added hydroxylamine group at the N4 position of the sulfamethoxazole molecule. This structural modification significantly impacts the chemical reactivity and biological activity of the compound, potentially contributing to adverse drug reactions (Cribb, Spielberg, & Griffin, 1995).

Chemical Reactions and Properties

Sulfamethoxazole hydroxylamine undergoes further metabolic transformations, including reduction back to sulfamethoxazole or further oxidation to more reactive intermediates. These metabolites can form covalent bonds with proteins, leading to the formation of drug-protein adducts that may trigger immune responses (Cribb & Spielberg, 1990; Cribb, Spielberg, & Griffin, 1995).

Physical Properties Analysis

The physical properties of sulfamethoxazole hydroxylamine, such as solubility and stability, are crucial for understanding its behavior in biological systems. It has been observed that the compound is relatively unstable, readily undergoing further oxidation or participating in reactions with cellular components (Cribb, Spielberg, & Griffin, 1995).

Chemical Properties Analysis

The chemical reactivity of sulfamethoxazole hydroxylamine is of particular interest due to its potential to form reactive oxygen species and reactive metabolites. These species can cause oxidative stress and damage to cellular macromolecules, contributing to the adverse effects associated with sulfamethoxazole use (Cribb & Spielberg, 1992; Cribb, Spielberg, & Griffin, 1995).

Scientific Research Applications

  • Cytotoxicity and Selective Toxicity in CD8+ Cells : SMX-HA has been found to selectively kill CD8+ cells through enhanced apoptosis. This property is particularly significant in the context of HIV-infected patients, as it could contribute to adverse drug events (Hess et al., 1999).

  • Role in Adverse Drug Reactions : It is an authentic in vivo metabolite in humans, potentially responsible for mediating adverse reactions to sulfonamides, especially hypersensitivity reactions (Cribb & Spielberg, 1992).

  • Water Treatment Applications : Adding hydroxylamine to certain water treatment systems, such as the cobalt ferrite-PMS system, effectively degrades sulfamethoxazole in water. This suggests its potential in removing pharmaceuticals and personal care products from wastewater (Oh et al., 2020).

  • Toxicity in HIV-Infected Cells : Reactive sulfonamide metabolites, such as those found in SMX-HA, play a role in the pathogenesis of adverse reactions in HIV-infected patients. Compounds like glutathione and N-acetylcysteine can effectively reduce this toxicity (Rieder et al., 1995).

  • Metabolism Characterization Issues : A novel hydroxylated sulfamethoxazole derivative shares chromatographic similarities with the hydroxylamine metabolite, which might have led to inaccuracies in characterizing or quantifying sulfamethoxazole metabolism in previous studies (Sanderson et al., 2008).

  • Photocatalytic Water Treatment : SMX-HA is effectively degraded in water treatment systems using technologies like TiO2–exfoliated graphite anodes, achieving high degradation rates and making it suitable for remediation of pharmaceutical-contaminated water (Peleyeju et al., 2017).

  • Hepatic Microsomal Metabolism : Hepatic microsomes can oxidize sulfamethoxazole to form hydroxylamines, potentially contributing to idiosyncratic reactions to sulfonamides (Cribb & Spielberg, 1990).

  • Degradation using Ozone and Chlorine Dioxide : Oxidative treatment with ozone and chlorine dioxide effectively degrades sulfamethoxazole in water, leading to various transformation products, including hydroxylated SMX (Willach et al., 2017).

Safety And Hazards

Sulfamethoxazole hydroxylamine may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid contact with skin, eyes, or clothing .

Future Directions

Future research on Sulfamethoxazole hydroxylamine could focus on its biodegradation . For instance, a study suggested that a novel Fe–Mn binary oxide (FMBO) could act as an efficient catalyst to remove sulfamethoxazole in hospital wastewater . Another study suggested that the Fe (II)-activated persulfate process could maintain excellent sulfamethoxazole degradation under optimum reaction conditions .

properties

IUPAC Name

4-(hydroxyamino)-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O4S/c1-7-6-10(12-17-7)13-18(15,16)9-4-2-8(11-14)3-5-9/h2-6,11,14H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJAMPGKHIZXVFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00150731
Record name Sulfamethoxazole hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00150731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfamethoxazole hydroxylamine

CAS RN

114438-33-4
Record name Sulfamethoxazole hydroxylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114438-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfamethoxazole hydroxylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114438334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfamethoxazole hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00150731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 114438-33-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULFAMETHOXAZOLE HYDROXYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4YF7G89MZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulfamethoxazole hydroxylamine
Reactant of Route 2
Sulfamethoxazole hydroxylamine
Reactant of Route 3
Sulfamethoxazole hydroxylamine
Reactant of Route 4
Sulfamethoxazole hydroxylamine
Reactant of Route 5
Sulfamethoxazole hydroxylamine
Reactant of Route 6
Reactant of Route 6
Sulfamethoxazole hydroxylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.